molecular formula C17H26N2O3 B6703445 N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide

N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide

Cat. No.: B6703445
M. Wt: 306.4 g/mol
InChI Key: CJQDMLFYZGCVQQ-UHFFFAOYSA-N
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Description

N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a methoxyphenyl group, and a methylhexanamide chain.

Properties

IUPAC Name

N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-6-7-12(2)17(21)18-11-14-8-9-16(22-4)15(10-14)19-13(3)20/h8-10,12H,5-7,11H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQDMLFYZGCVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)NCC1=CC(=C(C=C1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-4-methoxyacetanilide with 2-methylhexanoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the acetamido group can produce an amine derivative.

Scientific Research Applications

N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxyacetanilide: Shares the methoxyphenyl and acetamido groups but lacks the methylhexanamide chain.

    N-(4-methoxyphenyl)-N-methylacetamide: Contains the methoxyphenyl and acetamido groups but differs in the alkyl chain structure.

Uniqueness

N-[(3-acetamido-4-methoxyphenyl)methyl]-2-methylhexanamide is unique due to its specific combination of functional groups and the presence of the methylhexanamide chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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